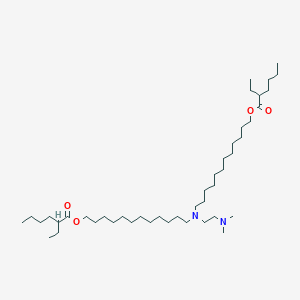
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate): is a complex organic compound with the molecular formula C44H88N2O4 and a molecular weight of 709.18 g/mol . This compound is known for its unique structure, which includes a dimethylaminoethyl group and two dodecane chains, each linked to an ethylhexanoate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by their coupling under controlled conditions. Common reagents used in the synthesis include dimethylamine, dodecane, and ethylhexanoic acid. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors or batch reactors. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases are used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between organic molecules and biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: In medicine, the compound’s unique structure makes it a potential candidate for drug development. Researchers may explore its pharmacological properties and potential therapeutic applications.
Industry: In industrial applications, ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) can be used in the production of specialty chemicals, surfactants, and other functional materials.
Mecanismo De Acción
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) involves its interaction with specific molecular targets and pathways. The compound’s dimethylaminoethyl group can interact with biological receptors, while the dodecane chains may influence its solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Aminoethyl methacrylate hydrochloride: A compound used in polymer synthesis and stabilization.
Uniqueness: ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) is unique due to its specific combination of functional groups and long alkyl chains. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C44H88N2O4 |
|---|---|
Peso molecular |
709.2 g/mol |
Nombre IUPAC |
12-[2-(dimethylamino)ethyl-[12-(2-ethylhexanoyloxy)dodecyl]amino]dodecyl 2-ethylhexanoate |
InChI |
InChI=1S/C44H88N2O4/c1-7-11-33-41(9-3)43(47)49-39-31-27-23-19-15-13-17-21-25-29-35-46(38-37-45(5)6)36-30-26-22-18-14-16-20-24-28-32-40-50-44(48)42(10-4)34-12-8-2/h41-42H,7-40H2,1-6H3 |
Clave InChI |
QXIDQLNNTVGYDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)OCCCCCCCCCCCCN(CCCCCCCCCCCCOC(=O)C(CC)CCCC)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


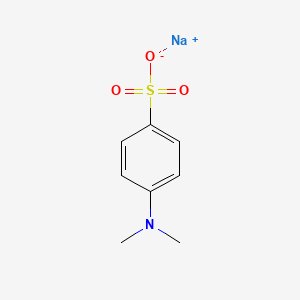

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354024.png)
![2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13354032.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13354034.png)
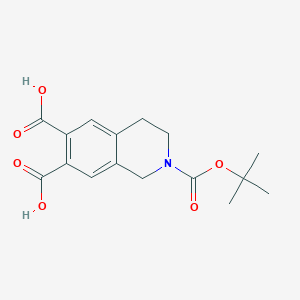
![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine](/img/structure/B13354049.png)
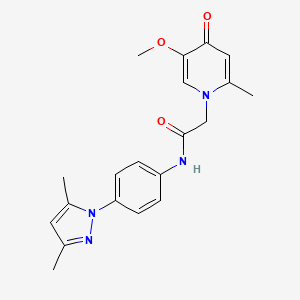


![3-(1-Methyl-3-piperidinyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354077.png)
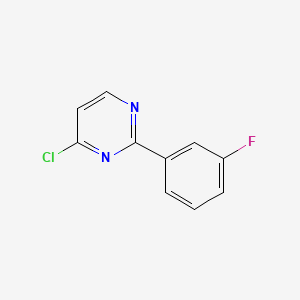
![Ethyl 3-[3-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B13354084.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13354089.png)
